2-Fluoro-2-deoxy-D-mannose

PET Imaging Oncology Radiopharmacy

2-Fluoro-2-deoxy-D-mannose (2-FDM) is a stereochemically pure C2-fluorinated mannose analog, not interchangeable with FDG. Its equatorial C2-fluorine enables 35% higher macrophage uptake for atherosclerosis plaque imaging, a 20% lower lumped constant for brain metabolic quantification, and 33% higher tumor-to-blood ratio for oncology PET. As GDP-2FMan, it inhibits dolichyl-phosphate mannosyltransferase (Ki=15 µM) for glycobiology research. Procure certified 2-FDM to ensure reproducibility in PET and enzymatic assays.

Molecular Formula C6H11FO5
Molecular Weight 182.15 g/mol
Cat. No. B1261923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-2-deoxy-D-mannose
Synonyms2-deoxy-2-fluoromannose
2-deoxy-2-fluoromannose, 18F-labeled
2-fluoro-2-deoxy-D-mannose
Molecular FormulaC6H11FO5
Molecular Weight182.15 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C=O)F)O)O)O)O
InChIInChI=1S/C6H11FO5/c7-3(1-8)5(11)6(12)4(10)2-9/h1,3-6,9-12H,2H2/t3-,4-,5-,6-/m1/s1
InChIKeyAOYNUTHNTBLRMT-KVTDHHQDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-2-deoxy-D-mannose (FDM) Procurement Guide: Structural, Synthetic, and Metabolic Baseline


2-Fluoro-2-deoxy-D-mannose (2-FDM, CAS 38440-79-8) is a C2-fluorinated monosaccharide analogue wherein the hydroxyl group at the 2-position of D-mannose is replaced by a fluorine atom . This substitution preserves the stereochemical configuration of mannose while imparting resistance to enzymatic cleavage at the C2 position, making 2-FDM a valuable molecular probe for investigating glycosylation pathways, enzyme mechanisms, and metabolic trapping [1]. The compound is routinely synthesized via nucleophilic displacement with fluoride ion to achieve stereochemical inversion, enabling the preparation of both the unlabeled molecule and its 18F-labeled counterpart for positron emission tomography (PET) applications [2].

Why 2-Fluoro-2-deoxy-D-mannose Cannot Be Substituted by Generic Analogs: A Procurement Perspective


In-class compounds such as 2-deoxy-2-fluoro-D-glucose (FDG), 2-deoxy-D-glucose, or other deoxy-fluoro mannose analogs cannot be freely interchanged with 2-fluoro-2-deoxy-D-mannose (2-FDM) due to fundamental differences in stereochemistry, metabolic fate, and enzyme recognition. The equatorial C2-fluorine in 2-FDM (manno configuration) versus the axial orientation in FDG (gluco configuration) dictates distinct substrate specificities for hexokinases, phosphoglucose isomerase, and glycosyltransferases, leading to divergent pharmacokinetic profiles and target engagement [1]. While FDG is broadly trapped in glycolysis, 2-FDM exhibits differential uptake in macrophage populations, distinct lumped constants in brain metabolic modeling, and unique inhibitory potency against specific mannosyltransferases [2][3]. Substitution with an incorrect analog introduces uncontrolled variables in imaging quantification, enzymatic assays, and antiviral screening, thereby invalidating experimental reproducibility and procurement decisions.

Quantitative Differentiation of 2-Fluoro-2-deoxy-D-mannose (2-FDM): Head-to-Head Evidence vs. FDG and Mannose Analogs


Superior Tumor-to-Blood Ratio in PET Imaging Compared to FDG

In a transplantable rat tumor model, [18F]2-FDM demonstrated a 33% higher tumor-to-blood ratio at 60 minutes post-injection compared to [18F]FDG, suggesting improved imaging contrast [1]. The absolute tumor uptake values were statistically equivalent between the two tracers, but the differential blood clearance resulted in a significantly higher tumor-to-blood ratio for 2-FDM.

PET Imaging Oncology Radiopharmacy

Reduced Cerebral Metabolic Rate Constant (20% Lower Lumped Constant) vs. FDG in Human Brain PET

In a comparative PET study of 13 patients with focal brain lesions, [18F]2-FDM exhibited a 20% lower lumped constant (LC) compared to [18F]FDG, a parameter essential for calculating absolute cerebral metabolic rates for glucose (CMRGlc) [1]. This difference arises from a 6% higher k2* (reverse transport) and a 9% lower k3* (phosphorylation rate) for 2-FDM relative to FDG.

Neurology PET Quantification Brain Metabolism

35% Higher Macrophage Uptake vs. 2DG in Atherosclerosis Imaging Model

In cultured cell competition studies, [18F]2-FDM uptake by macrophages was at least 35% higher compared to 2-deoxy-2-[14C]carbon-D-glucose ([14C]2DG), indicating preferential accumulation in inflammatory plaque macrophages [1]. Additionally, 2-FDM restricted anti-mannose receptor antibody binding by approximately 35%, demonstrating engagement with the mannose receptor pathway.

Atherosclerosis Inflammation Imaging Macrophage Targeting

Apparent Ki of 15 µM for GDP-2FMan vs. GDP-6dMan (0.40 µM) in Mannosyltransferase Inhibition

The GDP ester of 2-fluoro-2-deoxy-D-mannose (GDP-2FMan) exhibits an apparent inhibition constant (Ki) of 15 µM against dolichyl-phosphate mannosyltransferase (EC 2.4.1.83) in chick embryo microsomal membranes [1]. This value is 37.5-fold higher (weaker inhibition) than the most potent analog in the series, GDP-6dMan (Ki = 0.40 µM), but 3.7-fold lower than the natural substrate Km (0.52 µM). The fluorinated analog demonstrates reduced potency relative to deoxygenated analogs, providing a distinct inhibition profile for mechanistic studies.

Enzyme Inhibition Glycobiology Mannosyltransferase

Broad-Spectrum Antiviral Activity in Advanced Air-Liquid Interface (ALI) Airway Models

In advanced in vitro air-liquid interface (ALI) airway models that recapitulate the human respiratory epithelium, 2-fluoro-2-deoxy-D-mannose (2-FDM) suppressed replication of rhinovirus (RV), human coronavirus (HCoV), and influenza A virus (IAV) when delivered via nebulization [1]. Comparative data against other 2-deoxylated glucose analogues (2-DGA) demonstrated that all three compounds (2-DG, FDG, 2-FDM) exhibit anti-inflammatory and antiviral effects, establishing a class-level activity for respiratory viral infections [1]. However, quantitative head-to-head potency comparisons among the three analogs within this specific ALI model were not reported.

Antiviral Respiratory Infection Glycosylation Inhibitor

Optimal Application Scenarios for 2-Fluoro-2-deoxy-D-mannose Based on Quantitative Evidence


PET Imaging of Atherosclerotic Plaque Inflammation (Macrophage Targeting)

2-FDM is the preferred tracer over FDG for imaging plaque inflammation in atherosclerosis due to its 35% higher macrophage uptake in vitro and its ability to engage the mannose receptor, providing an additional imaging signal beyond glucose transporter-mediated uptake [1]. Procurement is indicated for cardiovascular research centers requiring enhanced sensitivity for detecting vulnerable plaques [1].

Quantitative Brain Metabolic Studies Requiring Tracer-Specific Lumped Constant Calibration

When absolute quantification of cerebral glucose utilization is required in patients with focal brain lesions, 2-FDM must be procured as a pure standard to enable accurate metabolic rate calculations using its 20% lower lumped constant compared to FDG [1]. Use of impure FDG containing unknown FDM concentrations introduces quantitation errors; direct use of pure 2-FDM with established kinetic parameters ensures data integrity [1].

Tumor PET Imaging with Enhanced Contrast (High Tumor-to-Blood Ratio)

Oncology imaging centers seeking improved tumor delineation and contrast-to-noise ratio should consider [18F]2-FDM due to its 33% higher tumor-to-blood ratio at 60 minutes compared to [18F]FDG in rat tumor models [1]. This property is particularly valuable for detecting small metastatic lesions or for centers facing high background blood pool activity with FDG [1].

Mechanistic Studies of Mannosyltransferase Substrate Recognition and Inhibition

2-FDM, as its GDP ester (GDP-2FMan), serves as a specific, moderately potent inhibitor (Ki = 15 µM) of dolichyl-phosphate mannosyltransferase, enabling dissection of the C2-hydroxyl role in enzyme-substrate recognition [1]. Researchers studying N-linked glycosylation pathways, viral envelope glycoprotein maturation, or congenital disorders of glycosylation should procure 2-FDM for its defined kinetic profile relative to other deoxy-fluoro mannose analogs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Fluoro-2-deoxy-D-mannose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.